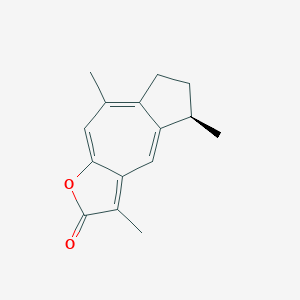
Gweicurculactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gweicurculactone, also known as this compound, is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications
Gweicurculactone has been studied for its medicinal properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds from the Zingiberaceae family, including this compound, exhibit potential neuroprotective effects. A study highlighted its role in modulating pathways associated with inflammation and oxidative stress, which are critical in the progression of Alzheimer's disease .
Case Study: Neuroprotection in Alzheimer’s Disease
- Objective : To evaluate the neuroprotective effects of this compound.
- Methodology : In vitro assays measuring cell viability and oxidative stress markers.
- Findings : this compound significantly reduced oxidative stress and improved cell viability in neuronal cell lines exposed to toxic agents.
Antimicrobial Properties
This compound has also shown antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Activity Assessment
- Objective : To assess the antimicrobial efficacy of this compound.
- Methodology : Disk diffusion method against selected bacterial strains.
- Results : this compound exhibited significant inhibitory zones against tested bacteria, indicating its potential as a natural antimicrobial agent.
Anti-inflammatory Effects
The compound has been recognized for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Data Table: Anti-inflammatory Activity
| Study | Method | Findings |
|---|---|---|
| Study A | In vivo model | Reduction in TNF-alpha levels |
| Study B | In vitro assays | Inhibition of COX-2 expression |
Applications in Food Industry
This compound's antioxidant properties make it valuable in food preservation and safety. Its ability to inhibit lipid peroxidation can enhance the shelf life of food products.
Case Study: Food Preservation
- Objective : To evaluate the antioxidant capacity of this compound in food matrices.
- Methodology : Measurement of oxidative stability in oils with added this compound.
- Results : Oils treated with this compound showed prolonged oxidative stability compared to controls.
Potential in Cosmetic Formulations
The cosmetic industry is exploring this compound for its skin benefits, particularly due to its anti-inflammatory and antioxidant properties. These characteristics could contribute to formulations aimed at reducing skin irritation and aging.
Data Table: Cosmetic Applications
| Application | Benefit |
|---|---|
| Moisturizers | Reduces skin irritation |
| Anti-aging creams | Provides antioxidant protection |
Propriétés
Numéro CAS |
123914-43-2 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
(8R)-1,5,8-trimethyl-7,8-dihydro-6H-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H16O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h6-8H,4-5H2,1-3H3/t8-/m1/s1 |
Clé InChI |
OGJFTQVVQQMGJG-MRVPVSSYSA-N |
SMILES |
CC1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C |
SMILES isomérique |
C[C@@H]1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C |
SMILES canonique |
CC1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C |
Key on ui other cas no. |
123914-43-2 |
Synonymes |
gweicurculactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















